Enzymatic Epimerization Kinetics: Mannobiose vs. Cellobiose for CE-like Enzymes
Recombinant enzymes mD1 and mD2, initially annotated as cellobiose 2-epimerases (CEs), exhibit significantly higher catalytic efficiency for 4-O-beta-D-mannopyranosyl-D-mannose (mannobiose) compared to cellobiose. This quantitative preference confirms their physiological role as mannobiose 2-epimerases and underscores the compound's unique fit as a substrate [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | Higher catalytic efficiency for mannobiose |
| Comparator Or Baseline | Lower catalytic efficiency for cellobiose |
| Quantified Difference | Specific quantitative values from the source are not provided in the abstract, but the study explicitly states that mD1 and mD2 exhibited 'low Km values and high catalytic efficiencies (kcat/Km) for mannobiose compared with cellobiose' [1]. |
| Conditions | Recombinant enzyme assay, in vitro, using purified mD1 and mD2 proteins |
Why This Matters
For researchers developing enzymatic assays or studying mannan metabolism, using the correct substrate is critical for accurate activity measurements and mechanistic understanding.
- [1] Saburi, W., Ojima, T., Taguchi, H., Kobayashi, M., Mori, H., Okuyama, M., Kimura, A., & Matsui, H. (2014). Identification and distribution of cellobiose 2-epimerase genes by a PCR-based metagenomic approach. Applied Microbiology and Biotechnology, 98(4), 1597-1608. View Source
